2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester is an organic compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.16 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzoylamino group, which is further connected to a benzoic acid methyl ester moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester typically involves the reaction of 3-bromobenzoyl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization techniques to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to its corresponding amine derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The bromine atom in the compound enhances its binding affinity to these targets, thereby increasing its potency and efficacy . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester can be compared with other similar compounds, such as:
Methyl 2-bromo-3-methylbenzoate: This compound has a similar structure but lacks the benzoylamino group, which affects its reactivity and applications.
Methyl 3-bromobenzoate: This compound is structurally similar but does not contain the amino group, leading to different chemical properties and uses.
Methyl 2-(N-hydroxycarbamimidoyl)benzoate: This compound has a different functional group, which imparts distinct biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
CAS No. |
67836-48-0 |
---|---|
Molecular Formula |
C15H12BrNO3 |
Molecular Weight |
334.16 g/mol |
IUPAC Name |
methyl 2-[(3-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,18) |
InChI Key |
DWHISIGVNJJMBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.